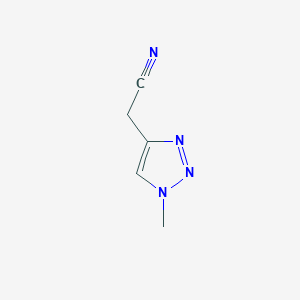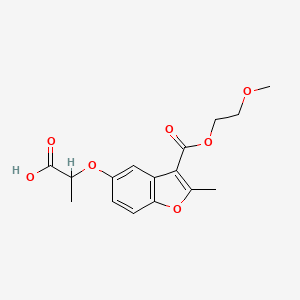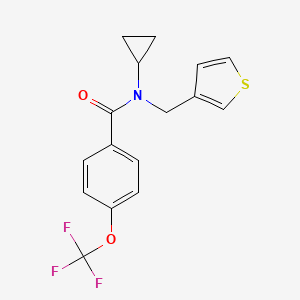
2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile” is a derivative of the 1,2,3-triazole family . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They have received considerable attention due to their wide range of applications in medicine, biochemistry, and materials science .
Synthesis Analysis
While specific synthesis methods for “2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile” were not found, related compounds have been synthesized through reactions involving 1-(5-methyl)-1H-1,2,3-triazol-4-yl)ethan-1-ones and benzaldehydes in ethanol under basic conditions .Molecular Structure Analysis
The molecular structure of similar compounds has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis
In the synthesis of related compounds, reactions of the chalcones combined with thiosemicarbazide in dry ethanol containing sodium hydroxide afforded the corresponding pyrazolin-N-thioamides .科学的研究の応用
Drug Discovery
The triazole ring, a core structure in 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile, is a significant component in medicinal chemistry . It’s known for its use in creating compounds with a wide range of biological activities. For instance, triazole derivatives have been synthesized and tested for their anticancer properties, showing promising results against various cancer cell lines . This compound’s structural motif is also structurally similar to the amide bond, which is prevalent in many drugs, allowing it to mimic biological molecules and interact effectively with biological targets.
Organic Synthesis
In organic synthesis, this compound serves as a versatile building block. Its triazole moiety can participate in click chemistry reactions, which are widely used for constructing complex molecules efficiently and with high specificity . These reactions are pivotal in synthesizing novel organic compounds, potentially leading to new drugs or materials.
Polymer Chemistry
The triazole unit within 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile can be utilized in polymer chemistry. Triazoles are known for their thermal stability and ability to enhance the properties of polymers . They can be incorporated into polymer backbones or side chains to create materials with specific characteristics, such as increased durability or chemical resistance.
Supramolecular Chemistry
In supramolecular chemistry, triazoles can act as ligands, forming complexes with metals. These complexes can be used to construct larger molecular assemblies with unique properties, useful in areas like catalysis and materials science . The ability of triazoles to coordinate with metals also allows for the development of new metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.
Bioconjugation
The compound’s triazole ring can be used in bioconjugation techniques, where it helps in attaching various molecules to biological targets . This is particularly useful in developing targeted drug delivery systems, where the drug needs to be conjugated to a molecule that directs it to the specific site of action.
Chemical Biology
In chemical biology, 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile’s derivatives can be used to study biological processes. The triazole moiety can be part of small molecules that interact with enzymes, receptors, or other proteins, helping to elucidate their functions and mechanisms .
Fluorescent Imaging
While not directly used in fluorescent imaging, derivatives of triazoles can be designed to include fluorescent groups. These compounds can then be used as probes in imaging techniques to visualize biological processes or structures within cells .
作用機序
Target of Action
Triazole derivatives have been known to interact with various biological targets such as tubulin and carbonic anhydrase-II . These targets play crucial roles in cellular functions, with tubulin being a key component of the cell’s cytoskeleton and carbonic anhydrase-II involved in maintaining pH balance and fluid balance in the body .
Mode of Action
For instance, some triazole derivatives have been found to inhibit tubulin polymerization , which disrupts the formation of microtubules, a key component of the cell’s cytoskeleton. This disruption can lead to cell cycle arrest and apoptosis .
Biochemical Pathways
Given the potential targets of triazole derivatives, it can be inferred that this compound may affect pathways related to cell structure (via tubulin) and ph and fluid balance (via carbonic anhydrase-ii) .
Result of Action
Based on the known effects of similar triazole derivatives, it can be inferred that this compound may induce cell cycle arrest and apoptosis in cells .
特性
IUPAC Name |
2-(1-methyltriazol-4-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c1-9-4-5(2-3-6)7-8-9/h4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTBGEZPKPRECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-1,2,3-triazol-4-yl)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Chloro-N-[2-(furan-2-yl)-2-methoxyethyl]quinazolin-4-amine](/img/structure/B2961023.png)
![2-[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2961024.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2961025.png)
![3-(4-Ethoxyphenyl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B2961026.png)
![8-(3-((3,5-dimethylphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2961028.png)
![[3-(Triazol-1-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2961030.png)


![2-[1-[(3,4-Dichlorophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2961033.png)
